molecular formula C29H21Br2N3O5 B330731 N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B330731
M. Wt: 651.3 g/mol
InChI Key: WCEQAZACPYXRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE: is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of multiple bromine atoms, a benzodioxole moiety, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the quinazolinone core, bromination, and subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate bases in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of environmentally benign reagents and solvents is also emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.

Scientific Research Applications

N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-BROMO-2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
  • 3-bromo-2-(3’-bromobenzyloxy)phenylboronic acid
  • Methyl 6-bromo-2-naphthoate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C29H21Br2N3O5

Molecular Weight

651.3 g/mol

IUPAC Name

N-[6-bromo-2-[2-[(3-bromophenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C29H21Br2N3O5/c30-19-5-3-4-17(12-19)15-37-24-7-2-1-6-21(24)27-32-23-10-9-20(31)14-22(23)29(36)34(27)33-28(35)18-8-11-25-26(13-18)39-16-38-25/h1-14,27,32H,15-16H2,(H,33,35)

InChI Key

WCEQAZACPYXRMH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5OCC6=CC(=CC=C6)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5OCC6=CC(=CC=C6)Br

Origin of Product

United States

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